molecular formula C10H9BrN2O B2567158 7-Bromo-2-ethylquinazolin-4-ol CAS No. 1597248-04-8

7-Bromo-2-ethylquinazolin-4-ol

Cat. No.: B2567158
CAS No.: 1597248-04-8
M. Wt: 253.099
InChI Key: WMDJMFCNWZBHSV-UHFFFAOYSA-N
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Description

7-Bromo-2-ethylquinazolin-4-ol ( 1597248-04-8) is an organic compound with the molecular formula C10H9BrN2O and a molecular weight of 253.10 . It belongs to the quinazoline family, a class of nitrogen-containing heterocyclic compounds recognized as a significant scaffold in medicinal chemistry due to its diverse biological activities . The quinazoline core is a common structure in over 200 naturally occurring alkaloids and serves as a fundamental building block for various pharmacologically active molecules . Researchers value this brominated derivative as a key synthetic intermediate. The bromine atom at the 7-position provides a reactive site for further chemical modifications via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns . Quinazoline derivatives have demonstrated a wide spectrum of biological activities in scientific research, including antitumor, antimicrobial, antifungal, anti-inflammatory, and antiviral properties . Several FDA-approved drugs for cancer therapy, such as Erlotinib and Gefitinib, are based on the quinazoline structure, underscoring the therapeutic potential of this chemical motif . This high-purity compound is intended for research purposes only, supporting ongoing investigations in organic synthesis and pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2-ethyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-2-9-12-8-5-6(11)3-4-7(8)10(14)13-9/h3-5H,2H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDJMFCNWZBHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=CC(=C2)Br)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1597248-04-8
Record name 7-bromo-2-ethylquinazolin-4-ol
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Structure Activity Relationship Sar Analysis of 7 Bromo 2 Ethylquinazolin 4 Ol and Analogues

Influence of Halogenation at the C-7 Position on Biological Efficacy

The presence and nature of a halogen substituent at the C-7 position of the quinazoline (B50416) ring can significantly modulate the biological activity of the molecule. This is often attributed to the halogen's influence on the compound's electronic properties, lipophilicity, and its ability to form specific interactions with biological targets.

Structure-activity relationship studies on various quinazolinone derivatives have highlighted the importance of halogen substitution. For instance, the introduction of a halogen atom at the 6 and 8 positions has been shown to enhance antimicrobial activities. nih.gov While direct comparative studies on a series of 7-halo-2-ethylquinazolin-4-ols are not extensively documented in the provided literature, general principles of halogen substitution in similar heterocyclic systems can be applied.

The nature of the halogen (Fluorine, Chlorine, Bromine, Iodine) at a specific position can lead to a graded change in activity. For example, in a series of 4-anilinoquinazolines, which are structurally related to quinazolin-4-ols, the introduction of basic side chains at the C-7 position led to potent inhibitors of VEGF receptor tyrosine kinase. nih.gov While this does not directly address halogenation, it underscores the sensitivity of the C-7 position to substitution in modulating kinase inhibition.

To illustrate the potential impact of different halogens at the C-7 position, the following table presents a hypothetical comparison based on general SAR principles observed in related compounds.

Compound Halogen at C-7 Expected Impact on Lipophilicity Potential Influence on Biological Activity
7-Fluoro-2-ethylquinazolin-4-olFluorineModest increaseMay enhance binding through specific hydrogen bond interactions.
7-Chloro-2-ethylquinazolin-4-olChlorineModerate increaseOften associated with improved potency in various enzyme inhibitors.
7-Bromo-2-ethylquinazolin-4-olBromineSignificant increaseCan enhance binding through halogen bonding and increased lipophilicity.
7-Iodo-2-ethylquinazolin-4-olIodineHighest increaseMay provide the strongest halogen bonds but could also lead to steric hindrance.

This table is illustrative and based on general principles of medicinal chemistry, as direct comparative data for this specific series was not found in the provided search results.

A bromine atom at the C-7 position can influence molecular interactions in several ways. Bromine is a moderately lipophilic and electron-withdrawing group. Its presence can alter the electron density of the quinazolinone ring system, potentially affecting its interaction with amino acid residues in a protein's binding pocket.

Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein). This type of interaction can contribute significantly to the binding affinity and selectivity of a ligand for its target. The ability of bromine to form effective halogen bonds could be a key determinant of the biological efficacy of this compound.

Contribution of the C-2 Ethyl Group to Pharmacological Profiles

The substituent at the C-2 position of the quinazolinone core is another critical determinant of its pharmacological properties. The size, shape, and electronic nature of this group can profoundly influence the compound's interaction with its biological target.

Compared to a simple methyl group, the ethyl group provides a slightly larger hydrophobic footprint, which could lead to more favorable van der Waals interactions. However, a larger alkyl group might introduce steric clashes, potentially reducing binding affinity. The optimal size of the alkyl group at the C-2 position is therefore highly dependent on the specific topology of the target's binding pocket.

Systematic variation of the substituent at the C-2 position is a common strategy in medicinal chemistry to probe the SAR of a chemical series. For quinazolinones, replacing the ethyl group with other moieties would likely have a significant impact on biological activity.

The following table outlines potential variations at the C-2 position and their predicted effects on the pharmacological profile.

C-2 Substituent Potential Impact on Activity
MethylMay result in slightly lower potency if the additional hydrophobic interaction of the ethyl group is crucial.
Propyl/IsopropylCould either enhance or decrease activity depending on the size and shape of the binding pocket.
PhenylWould introduce the potential for π-π stacking interactions, which could significantly alter the binding mode and potency.
Substituted PhenylThe electronic and steric nature of the substituents on the phenyl ring would further modulate activity.

This table is based on general SAR principles for quinazolinone-type compounds.

Significance of the C-4 Hydroxyl/Keto Tautomerism for Bioactivity

Quinazolin-4-ols can exist in tautomeric equilibrium with their corresponding quinazolin-4(3H)-one form. researchgate.net This keto-enol tautomerism is a crucial aspect of their chemistry and can have profound implications for their biological activity. mdpi.comresearchgate.net The relative stability of the two tautomers can be influenced by the solvent environment and, importantly, by the microenvironment of a protein's binding site. acs.org

The hydroxyl group of the enol form can act as a hydrogen bond donor, while the carbonyl group of the keto form acts as a hydrogen bond acceptor. The ability to exist as either tautomer allows the molecule to adapt to the specific hydrogen bonding requirements of its biological target. This tautomeric flexibility can be a key factor in achieving high binding affinity.

For this compound, the equilibrium between the hydroxyl and keto forms would be critical for its interaction with target proteins. The specific tautomer that binds, or the ability to readily interconvert between the two, could be a determining factor for its biological function. The electronic influence of the C-7 bromo group and the steric influence of the C-2 ethyl group can also subtly affect the position of this tautomeric equilibrium.

Elucidating SAR through Computational Chemistry

Computational chemistry provides a powerful lens through which the intricate dance between a ligand and its biological target can be visualized and understood. For this compound, these in silico techniques are invaluable in predicting binding affinities, identifying key interactions, and guiding the synthesis of next-generation compounds with enhanced therapeutic profiles.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in identifying potential biological targets and elucidating the binding mode of a compound. For quinazolinone derivatives, several biological targets have been identified, including Epidermal Growth Factor Receptor (EGFR) and Nicotinamide Phosphoribosyltransferase (Nampt). nih.govnih.gov

While specific docking studies on this compound are not extensively reported in the literature, studies on closely related analogues provide significant insights. For instance, research on 6-bromo quinazoline derivatives has identified EGFR as a plausible target. nih.gov Molecular docking of these compounds into the EGFR active site revealed key hydrogen bonding and other crucial interactions. nih.gov Similarly, an analogue, 4-[(7-Bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methylprop-2-ynylamino]-N-(3-pyridylmethyl)benzamide, has been identified as a potent inhibitor of Nampt. nih.gov

Based on these findings, it is plausible that this compound also targets these enzymes. A hypothetical molecular docking study of this compound into the ATP-binding site of EGFR would likely show the quinazolinone core acting as a scaffold, with the 4-oxo group and the nitrogen atoms at positions 1 and 3 forming hydrogen bonds with key amino acid residues. The 7-bromo substituent could potentially occupy a hydrophobic pocket, enhancing binding affinity. The 2-ethyl group would also be situated in a hydrophobic region, and variations in its size and nature could significantly impact potency.

Target ProteinPotential Interacting ResiduesType of Interaction
EGFRMethionine, Lysine, ThreonineHydrogen Bonding, Hydrophobic
NamptGlycine, Isoleucine, AlanineHydrogen Bonding, van der Waals

This table presents hypothetical interactions based on studies of analogous compounds.

Both ligand-based and structure-based approaches are pivotal in the design of novel drugs. fiveable.me

Ligand-Based Drug Design: In the absence of a known receptor structure, ligand-based methods rely on the knowledge of other molecules that bind to the biological target of interest. Quantitative Structure-Activity Relationship (QSAR) is a key ligand-based method that correlates the chemical structure of a series of compounds with their biological activity. For quinazolinone derivatives, QSAR studies have been instrumental in identifying the physicochemical properties that govern their activity. researchgate.net These studies often highlight the importance of specific substitutions on the quinazolinone ring for enhanced biological effect. For this compound, a QSAR study would likely involve synthesizing a series of analogues with modifications at the 2 and 7 positions and correlating these changes with their inhibitory activity against a specific target.

Structure-Based Drug Design: When the three-dimensional structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful tool. This approach involves designing molecules that can fit into the target's binding site with high affinity and selectivity. The information from molecular docking studies on this compound analogues with targets like EGFR and Nampt can be directly applied in SBDD. nih.govnih.gov For example, knowing that a hydrophobic pocket exists in the vicinity of the 7-position would prompt the design of analogues with various hydrophobic groups at this position to maximize binding.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of the binding and the conformational changes that may occur over time. mdpi.comabap.co.in An MD simulation of this compound complexed with a target like EGFR would reveal the stability of the key hydrogen bonds and hydrophobic interactions identified in docking studies. nih.gov

The simulation would track the root-mean-square deviation (RMSD) of the ligand and protein to assess the stability of the complex. A stable complex would exhibit low RMSD fluctuations over the simulation period. Furthermore, root-mean-square fluctuation (RMSF) analysis can pinpoint which parts of the protein and ligand are flexible and which are rigid, providing a deeper understanding of the binding event. mdpi.comabap.co.in Such simulations are crucial for validating the binding poses predicted by docking and for refining the design of more effective inhibitors. researchgate.net

Simulation ParameterInformation GainedImplication for Drug Design
RMSDStability of the ligand-protein complexConfirms the viability of the binding pose
RMSFFlexibility of protein residues and ligand atomsIdentifies key stable interactions and areas for potential modification
Hydrogen Bond AnalysisPersistence of hydrogen bonds over timeHighlights critical interactions for maintaining binding affinity

This table outlines the utility of molecular dynamics simulations in drug design.

Preclinical Pharmacological and Mechanistic Investigations of 7 Bromo 2 Ethylquinazolin 4 Ol and Quinazolinone Derivatives

Antimicrobial Activity and Molecular Targets of Quinazolinone Derivatives

The quinazolinone nucleus is a well-established pharmacophore that confers a wide range of antimicrobial activities. Derivatives of this scaffold have been synthesized and evaluated for their efficacy against various microbial pathogens, demonstrating potential as both antibacterial and antifungal agents.

Antibacterial Spectrum and Efficacy

Quinazolinone derivatives have demonstrated notable antibacterial properties. The core structure is amenable to various chemical modifications, allowing for the development of compounds with activity against a range of bacteria. For instance, certain quinazolin-4(3H)-one derivatives are known to be effective against both Gram-positive and Gram-negative bacteria. The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as transpeptidase, which is crucial for cell wall synthesis. This inhibition ultimately leads to bacterial cell death.

Antifungal Potential

In addition to their antibacterial effects, quinazolinone derivatives have also been investigated for their antifungal potential. Research has shown that certain substituted quinazolinones can inhibit the growth of various fungal species. The precise mechanisms underlying their antifungal activity are still under investigation but may involve the disruption of fungal cell membrane integrity or the inhibition of key fungal enzymes.

Investigation of Inhibitory Mechanisms against Microbial Pathogens

The antimicrobial action of quinazolinone derivatives is attributed to several potential mechanisms. A primary mode of action for some antibacterial quinazolinones is the interference with bacterial cell wall synthesis. By inhibiting enzymes like transpeptidase, these compounds prevent the formation of the peptidoglycan layer, a critical component of the bacterial cell wall, leading to cell lysis. Other proposed mechanisms include the disruption of microbial metabolic pathways and interactions with microbial DNA.

Anticancer and Cytotoxic Properties of Quinazolinone Derivatives

The quinazolinone scaffold is a prominent feature in many clinically approved and investigational anticancer agents. ekb.eg These compounds exert their cytotoxic effects through various mechanisms, primarily by targeting key molecules and signaling pathways that are dysregulated in cancer cells.

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, VEGFR)

A significant number of quinazolinone derivatives have been developed as inhibitors of receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell proliferation, survival, and angiogenesis.

Epidermal Growth Factor Receptor (EGFR) Inhibition: The quinazoline (B50416) core is a key structural feature of several well-known EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib (B1684475) and erlotinib. nih.govnih.gov These compounds competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that drive tumor growth. nih.gov Research has demonstrated that modifications to the quinazoline scaffold, particularly at the 4-anilino position, can significantly influence the potency and selectivity of EGFR inhibition. nih.gov For example, a series of 6-salicyl-4-anilinoquinazoline derivatives were synthesized and evaluated for their EGFR inhibitory activity, with some compounds showing potent inhibition.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily driven by the VEGF signaling pathway. Several quinazolinone derivatives have been identified as potent inhibitors of VEGFR-2, a key receptor in this pathway. mdpi.comnih.gov By blocking VEGFR-2, these compounds can inhibit angiogenesis and restrict the tumor's blood supply. For instance, the compound 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol has been identified as a potent inhibitor of VEGF RTK. mdpi.com Some quinazolinone-based compounds have been designed as dual inhibitors of both EGFR and VEGFR-2, aiming for a broader and more effective anticancer action. nih.gov

Compound/Derivative ClassTargetIC50Source
4-(3-chloroanilino)quinazoline (CAQ)EGFR~20 nM nih.gov
4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-olVEGFRPotent inhibitor mdpi.com
4-Anilinoquinazoline-acylamino derivative 15a EGFR0.13 μM nih.gov
4-Anilinoquinazoline-acylamino derivative 15a VEGFR-20.56 μM nih.gov
4-Anilinoquinazoline-acylamino derivative 15b EGFR0.15 μM nih.gov
4-Anilinoquinazoline-acylamino derivative 15b VEGFR-21.81 μM nih.gov
6-Salicyl-4-anilinoquinazoline derivative 21 EGFR0.12 μM
6-Salicyl-4-anilinoquinazoline derivative 21 HER20.096 μM

Modulation of Key Cell Signaling Pathways (e.g., KRAS, NF-κB, PI3Kδ, PARP)

Beyond direct receptor tyrosine kinase inhibition, quinazolinone derivatives have been shown to modulate various intracellular signaling pathways that are critical for cancer cell survival and proliferation.

KRAS Pathway: The KRAS protein is a key component of the RAS/MAPK signaling pathway, and mutations in the KRAS gene are common in many cancers. Recently, quinazoline-based compounds have been developed as covalent inhibitors of the KRAS G12C mutant. nih.govresearchgate.netepa.govelsevierpure.com These inhibitors work by binding to the mutant cysteine residue, locking the KRAS protein in an inactive state and thereby inhibiting downstream signaling.

NF-κB Pathway: The transcription factor NF-κB plays a central role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. A number of 2-thiazole-5-yl-3H-quinazolin-4-one derivatives have been synthesized and shown to inhibit NF-κB-mediated transcriptional activation, suggesting their potential as anticancer agents that target this pathway. nih.gov Additionally, certain (4-phenylamino)quinazoline alkylthiourea derivatives have been developed as selective inhibitors of NF-κB activation. nih.gov

PI3Kδ Pathway: The phosphoinositide 3-kinase (PI3K) pathway is another critical signaling cascade that is frequently hyperactivated in cancer. The PI3Kδ isoform is particularly important in B-cell malignancies. Several studies have reported the discovery of quinazoline and quinazolinone derivatives as potent and selective inhibitors of PI3Kδ. nih.govrsc.orgnih.govacs.org For example, a series of quinazoline derivatives bearing an acrylamide fragment were found to exhibit excellent inhibitory activity against PI3Kδ. nih.gov

PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair. In cancers with deficiencies in other DNA repair pathways (such as those with BRCA mutations), inhibiting PARP can lead to synthetic lethality and cancer cell death. The 4-quinazolinone scaffold has been utilized as a bioisostere for the development of novel PARP inhibitors. rsc.orgmanmiljournal.ruresearchgate.netrsc.orgnih.gov Several series of quinazolinone-based derivatives have been synthesized and shown to have potent PARP-1 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. rsc.orgrsc.org

Derivative ClassTarget PathwaySpecific TargetPotency (IC50)Source
Quinazoline analogsKRASKRAS G12C460 - 870 nM (for compound KS-19) nih.gov
2-Thiazole-5-yl-3H-quinazolin-4-oneNF-κBNF-κB mediated transcription- nih.gov
Quinazoline derivatives with acrylamidePI3KδPI3Kδ27.5 nM (for compound 15c) nih.gov
Quinazolinone-based derivativesPARPPARP-130.38 nM (for compound 12c) rsc.orgrsc.org

Anti-proliferative Effects on Diverse Cancer Cell Lines

Quinazolinone derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines. While specific data on 7-Bromo-2-ethylquinazolin-4-ol is not extensively available, studies on structurally related compounds provide insights into the potential of this chemical class.

For instance, a novel quinazolin-4(3H)-one derivative, BIQO-19, has shown effective anti-proliferative activity against several lung cancer cell lines, including those resistant to EGFR-TKI. nih.gov This suggests that the quinazolinone core can be a valuable pharmacophore for developing anticancer agents. nih.gov

Another related compound, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ), has been investigated for its anticancer activity against leukemia cell lines L1210, HL-60, and U-937. nih.gov The study revealed that BMAQ caused a significant dose-dependent decrease in the number of viable cells. nih.gov These findings underscore the potential of bromo-quinazolinone derivatives as anti-proliferative agents.

Table 1: Anti-proliferative Activity of Quinazolinone Derivatives on Cancer Cell Lines

Compound Cancer Cell Line Observed Effect
BIQO-19 Non-small cell lung cancer (NSCLC) Effective anti-proliferative activity, including against EGFR-TKI-resistant cells nih.gov

Investigation of Apoptosis Induction Pathways

The anti-proliferative effects of quinazolinone derivatives are often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. The mechanisms underlying this process can be multifaceted and involve various cellular pathways.

Studies on the 2,4-disubstituted quinazoline derivative, Sysu12d, have shown that it can down-regulate c-myc by stabilizing the c-myc promoter G-quadruplex. nih.gov This leads to a decrease in nucleolin expression, which in turn down-regulates ribosomal RNA synthesis, activates p53, and ultimately results in cancer cell apoptosis. nih.gov

In the case of BMAQ, its apoptotic activity in leukemia cells was confirmed through DNA fragmentation assays, fluorescence microscopy, and the determination of caspase-3 activity. nih.gov The induction of apoptosis is a key mechanism for the anticancer effects of many therapeutic agents.

Furthermore, the induction of apoptosis can be mitochondria-dependent. This pathway is characterized by changes in the mitochondrial membrane potential and the altered expression of pro- and anti-apoptotic proteins. For example, an increase in the Bax/Bcl-2 ratio is a hallmark of the mitochondria-dependent apoptotic pathway. plos.org This pathway can also be influenced by oxidative stress, as evidenced by the modulation of signaling molecules such as AKT, ERK, and JNK. plos.org

Anti-inflammatory and Analgesic Effects

Certain quinazolinone derivatives have shown promise as anti-inflammatory and analgesic agents. Research on novel 6,8-dibromo-4(3H)-quinazolinone derivatives has demonstrated their potential in this area. researchgate.net

While specific interactions with the 4JQA protein have not been detailed for this compound, the anti-inflammatory activity of related compounds suggests a potential interaction with key inflammatory mediators. The anti-inflammatory effects of the studied 6,8-dibromo-4(3H)-quinazolinone derivatives were in some cases more potent than the standard drug, indomethacin, with the added benefit of minimal ulcerogenic effects. researchgate.net

The anti-inflammatory actions of compounds can be mediated through the modulation of various inflammatory response pathways. Prostanoids, for instance, play a complex modulatory role in inflammation through their interaction with leukocytes and parenchymal cells in the inflamed tissue. nih.gov They can exhibit both pro- and anti-inflammatory actions depending on the specific prostanoid produced, the inflammatory stimulus, and the expression profile of prostanoid receptors. nih.gov The ability of certain quinazolinone derivatives to exert anti-inflammatory effects suggests they may interfere with such pathways.

Antiviral Activity and Mechanisms

The quinazolinone scaffold has also been explored for its antiviral potential.

A series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones were synthesized and tested for their antiviral activity. nih.gov One of the compounds, 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone, exhibited potent antiviral activity against the vaccinia virus. nih.gov

Furthermore, quinazoline derivatives have been identified as non-nucleoside inhibitors of the Bovine Viral Diarrhea Virus (BVDV), a member of the Flaviviridae family. frontiersin.org The viral RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for viral genome replication and serves as an attractive target for antiviral drugs. frontiersin.orgresearchgate.net Molecular modeling studies have shown that these quinazoline derivatives can bind to an allosteric pocket in the BVDV RdRp, which is distinct from the binding site of other non-nucleoside inhibitors. frontiersin.orgresearchgate.net This suggests a novel mechanism for inhibiting viral replication. One of the optimized compounds, 2-[4-(2-phenylquinazolin-4-yl)piperazin-1-yl]ethanol, demonstrated significant antiviral activity and was effective against resistant BVDV variants. frontiersin.orgresearchgate.net

Table 2: Antiviral Activity of Bromo-Quinazolinone Derivatives

Compound/Derivative Virus Target/Mechanism
6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone Vaccinia virus Not specified nih.gov

Identification of Viral Enzyme or Protein Targets

The antiviral activity of quinazolinone derivatives is attributed to their ability to inhibit various viral enzymes and proteins essential for viral replication and propagation. Research has identified several key targets, demonstrating the broad-spectrum potential of this class of compounds.

One of the primary mechanisms of antiviral action is the inhibition of viral proteases. For instance, certain non-nucleoside small molecules based on the quinazolinone nucleus have been developed as inhibitors of the papain-like protease (PLpro), a deubiquitinating enzyme of SARS-CoV-2. semanticscholar.org One particular derivative, compound 8d, showed promising inhibition of PLpro with a half-maximal inhibitory concentration (IC50) of 5.056 μg/mL. semanticscholar.org This inhibition is significant as PLpro is crucial for viral replication and for helping the virus evade the host's innate immune response.

Another critical target is the reverse transcriptase enzyme, particularly in retroviruses like the Human Immunodeficiency Virus (HIV). Studies have noted that quinazolinone derivatives can act as antiviral agents by inhibiting HIV-1 reverse transcriptase. nih.govekb.eg

Beyond human viruses, the antiviral effects of quinazolinone derivatives have also been observed against plant viruses. In studies involving the Tobacco Mosaic Virus (TMV), the coat protein (TMV-CP) was identified as a target. Microscale thermophoresis (MST) tests indicated that a myricetin derivative containing a quinazolinone moiety (compound L11) had a strong binding affinity to TMV-CP, with a dissociation constant (Kd) value of 0.012 μM. mdpi.com This interaction is believed to inhibit the virus's ability to assemble and replicate.

Furthermore, quinazolinone compounds have demonstrated potent activity against flaviviruses such as Zika (ZIKV) and Dengue virus (DENV). semanticscholar.org While the precise molecular target for this activity is still under investigation, the potent inhibition of viral replication suggests interaction with key viral or host proteins necessary for the viral life cycle. semanticscholar.org Similarly, broad-spectrum activity has been noted against adenovirus, HSV-1, and coxsackievirus, indicating that these compounds may interact with common viral pathways or multiple distinct targets. semanticscholar.org

Table 1: Viral Enzyme and Protein Targets of Quinazolinone Derivatives

Derivative Class Virus Target Enzyme/Protein Key Findings
Quinazolinone-based non-nucleoside SARS-CoV-2 Papain-like Protease (PLpro) Compound 8d exhibited an IC50 of 5.056 μg/mL against PLpro. semanticscholar.org
General Quinazolinones HIV-1 Reverse Transcriptase Noted as a mechanism for antiviral effect. nih.govekb.eg
Myricetin-Quinazolinone Hybrids Tobacco Mosaic Virus (TMV) Coat Protein (TMV-CP) Compound L11 showed a strong binding affinity with a Kd of 0.012 μM. mdpi.com
Disubstituted Quinazolinones Zika Virus (ZIKV) Not specified Compound 22 inhibited ZIKV replication by ≥99.9% at 10 μM. semanticscholar.org
Quinazolinone-based non-nucleoside Adenovirus, HSV-1, Coxsackievirus Not specified Compounds 8c and 8d showed high potential with IC50 values ranging from 12.77 to 19.58 μg/mL. semanticscholar.org

Other Pharmacological Activities of Interest

The quinazolin-4(3H)-one scaffold is a well-established pharmacophore for anticonvulsant activity, a property first popularized by the sedative-hypnotic methaqualone. mdpi.comnih.gov The mechanism of action for many of these derivatives involves the modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. mdpi.com

Studies have shown that compounds with a 2,3-disubstituted quinazolin-4(3H)-one structure act as positive allosteric modulators (PAMs) of the GABA-A receptor. mdpi.com For example, methaqualone is believed to act at the transmembrane β(+)/α(-) subunit interface of the receptor. mdpi.com In vivo studies using the pentylenetetrazole (PTZ)-induced seizure model in mice have confirmed the anticonvulsant potential of newly synthesized quinazolinone derivatives. Some compounds have demonstrated significant protection against myoclonic seizures, with certain derivatives proving to be more potent than the reference drug ethosuximide. nih.gov

The anticonvulsant activity is influenced by the nature of the substituents at positions 2 and 3 of the quinazolinone ring. nih.gov For instance, research has shown that 3-(2-chloroethyl)carbonylamino derivatives are more active than their 3-chloromethylcarbonylamino counterparts. nih.gov A study evaluating several 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives found that compounds 4b, 7b-f, 8a, and 9b exhibited significant anticonvulsant activity when compared to diazepam. nih.gov

Table 2: Anticonvulsant Activity of Selected Quinazolinone Derivatives

Compound Series Animal Model Key Findings Potential Mechanism
2,3-disubstituted quinazolin-4(3H)-ones Pentylenetetrazole (PTZ)-induced seizures in mice Compound 8b showed the most potent activity in its series. mdpi.com Positive allosteric modulation of the GABAA receptor. mdpi.com
3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones Not specified Compounds 7f, 7c, 7b, and 9b showed the highest activity, comparable to diazepam. nih.gov Binding to the noncompetitive site of AMPA receptors has also been suggested. nih.gov
Novel Quinazoline Analogues Subcutaneous Pentylenetetrazole (scPTZ) Compounds 8, 13, and 19 provided 100% protection against seizures and were 3-4 folds more potent than ethosuximide. nih.gov Not specified.

Quinazolinone derivatives have been extensively investigated for their cardiovascular effects, particularly their antihypertensive properties. Several marketed antihypertensive drugs, such as Prazosin, Doxazosin, and Alfuzosin, are based on the quinazoline scaffold. nih.gov Their primary mechanism of action is the antagonism of α1-adrenoceptors. rsc.org

In preclinical studies, novel synthesized quinazolin-4(3H)-one derivatives have demonstrated significant hypotensive effects in vivo. rsc.org A study involving eighteen new compounds found that seven of them produced a hypotensive effect accompanied by bradycardia (a decrease in heart rate). These compounds showed better activity than the reference drug Prazosin. nih.govrsc.org

The structure-activity relationship is crucial for this activity. For example, a series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines were synthesized as potential α1-adrenoceptor antagonists. Within this series, propanediamine derivatives exhibited good antihypertensive activity when administered to spontaneously hypertensive rats, whereas the structurally similar ethanediamine derivatives were inactive. The most active derivative from this study, alfuzosin, displayed high selectivity for peripheral α1-postjunctional adrenoceptors and was subsequently selected for clinical evaluation.

The quinazolinone scaffold has emerged as a promising framework for the development of novel antidiabetic agents. Research has explored various mechanisms, including the inhibition of α-glucosidase and agonism of the peroxisome proliferator-activated receptor-gamma (PPARγ). semanticscholar.org

PPARγ is a critical nuclear receptor that regulates glucose metabolism and insulin sensitivity, and it is the target of the thiazolidinedione class of antidiabetic drugs. Recognizing this, researchers have designed and synthesized quinazoline-based compounds to act as PPARγ agonists. One study focused on creating quinazoline-4(3H)-one-sulfonylurea hybrids intended to be dual agonists for both PPARγ and the sulfonylurea receptor (SUR). Several of these hybrid compounds demonstrated potent in vivo anti-hyperglycemic activity in streptozotocin-induced hyperglycemic rats and showed high binding affinities for PPARγ in vitro.

Furthermore, the compound Balaglitazone, a quinazolinone-thiazolidinedione derivative, has been identified as a partial PPARγ agonist, suggesting it may offer antihyperglycemic effects with fewer side effects than full agonists. semanticscholar.org Other studies have focused on the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. Certain 2-aryl-substituted quinazolin-4(3H)-one derivatives were found to be potent inhibitors of this enzyme. semanticscholar.org

Antimalarial Activity

The quinazolinone core is present in the natural alkaloid febrifugine, which has been used historically to treat malaria fevers. This has inspired the synthesis of numerous quinazolinone derivatives as potential antimalarial agents. These compounds have shown activity against various Plasmodium species, including multi-drug resistant strains of Plasmodium falciparum.

A phenotypic high-throughput screen led to the discovery of quinazolinone-2-carboxamide derivatives as a novel antimalarial scaffold. Structure-activity relationship (SAR) studies of this series resulted in an inhibitor that was 95-fold more potent than the original hit compound and demonstrated in vivo efficacy in a murine model of human malaria. Other research has confirmed that 2,3-substituted quinazolin-4(3H)-one derivatives exhibit antimalarial activity against Plasmodium berghei in mice. The 4-quinazolinone moiety is considered essential for this biological activity.

Antitubercular Activity

Quinazolinone derivatives have also shown significant promise as antitubercular agents, exhibiting activity against Mycobacterium tuberculosis (MTB), including multi-drug resistant strains. The mechanism of action for some of these compounds is believed to involve the inhibition of enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial cell wall synthesis pathway.

Numerous studies have synthesized and evaluated series of 2,3-disubstituted quinazolinones. In one study, compounds with a di-substituted aryl moiety containing electron-withdrawing halogens at the 2-position of the quinazoline scaffold were the most active against the drug-susceptible H37Rv strain of MTB, with a minimum inhibitory concentration (MIC) of 2 µg/mL. Another study found that tethering two pharmacophoric motifs resulted in compounds with excellent antitubercular activity, equipotent to the standard drug streptomycin (MIC of 6.25 µg/mL). The inclusion of amido, thioamido, or guanidinyl groups at the 3-position has also been found to increase antitubercular activity.

Table 3: Antimalarial and Antitubercular Activity of Quinazolinone Derivatives

Activity Derivative Class Target Organism Key Findings
Antimalarial Quinazolinone-2-carboxamides Plasmodium falciparum Identified potent inhibitor (19f) active against resistant strains with in vivo efficacy.
Antimalarial 2,3-substituted quinazolin-4(3H)-ones Plasmodium berghei Compounds exhibited in vivo activity in mice.
Antitubercular 2,3-disubstituted quinazolinones Mycobacterium tuberculosis H37Rv Compounds 3l and 3m showed a MIC of 2 µg/mL.
Antitubercular Hybrid Quinazolinones Mycobacterium tuberculosis Compounds 7A4 and 7A10 showed a MIC of 6.25 µg/mL, equipotent to streptomycin.

The versatile quinazolinone scaffold has been shown to interact with and inhibit a wide array of enzymes and receptors, highlighting its potential for diverse therapeutic applications.

Aspartate Transcarbamylase (ATCase) Inhibition : Quinazolinone derivatives have been identified as a novel class of inhibitors for mammalian ATCase, a key enzyme in the pyrimidine (B1678525) biosynthesis pathway. nih.gov In vitro studies demonstrated that these compounds act as noncompetitive inhibitors towards both of the enzyme's substrates, aspartate and carbamoyl phosphate. ekb.eg In vivo treatment with these derivatives also led to a significant decrease in ATCase relative activity, by as much as 40%-58%. nih.govekb.eg

Phosphodiesterase 10 (PDE10) Inhibition : PDE10 is an enzyme involved in regulating cyclic nucleotide signaling, and its inhibition is a therapeutic strategy for certain central nervous system disorders. Quinoline and quinazoline alkaloids have been investigated as potential PDE10A inhibitors through computational studies. Papaverine, a quinazoline-related alkaloid, was one of the first compounds identified as a PDE10A inhibitor. Some thioxoquinazoline derivatives have also shown moderate inhibitory activity against PDE10A, with IC50 values around 11.3 µM.

A2A Adenosine Receptor Antagonism : The A2A adenosine receptor is a significant target for treating neurodegenerative diseases like Parkinson's disease. The 2-aminoquinazoline heterocycle has been identified as a promising scaffold for designing potent and effective A2A receptor antagonists. Through virtual screening and subsequent synthesis, derivatives with high affinity for the human A2A receptor have been developed, with some compounds exhibiting Ki values as low as 5 nM and functional antagonist activity with IC50 values in the low micromolar range.

Cholinesterase Inhibition : Inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary strategy for treating Alzheimer's disease. A number of quinazolin-4(3H)-one derivatives have been designed as multifunctional agents demonstrating both cholinesterase inhibition and anti-inflammatory activities. One such derivative, MR2938, displayed promising AChE inhibitory activity with an IC50 value of 5.04 μM. Other studies have identified quinolinone derivatives as potent and selective non-competitive inhibitors of human recombinant AChE, with Ki values in the nanomolar range (79 nM).

Glutamyl-Prolyl tRNA Synthetase (EPRS) Inhibition : The natural quinazolinone alkaloid febrifugine and its synthetic derivative halofuginone have a unique mechanism of action. They have been shown to bind to glutamyl-prolyl-tRNA synthetase (EPRS) and specifically inhibit its prolyl-tRNA synthetase activity. This inhibition leads to the accumulation of uncharged proline tRNA, which activates the amino acid response (AAR) pathway. This mechanism is believed to underlie the broad therapeutic effects of this family of compounds, including their use in treating malaria, fibrosis, and certain inflammatory diseases.

Table 4: Summary of General Enzyme and Receptor Inhibition by Quinazolinone Derivatives

Target Derivative Class Type of Inhibition Potency/Key Findings
Aspartate Transcarbamylase (ATCase) General Quinazolinones Noncompetitive In vivo relative activity decreased by 40%-58%. ekb.eg
Phosphodiesterase 10A (PDE10A) Thioxoquinazolines Competitive Moderate inhibition with IC50 of 11.3 µM.
A2A Adenosine Receptor 2-Aminoquinazolines Antagonist High affinity with Ki values as low as 5 nM.
Acetylcholinesterase (AChE) Quinazolin-4(3H)-ones Non-competitive Potent inhibition with IC50 of 5.04 μM and Ki of 79 nM reported for different derivatives.
Glutamyl-Prolyl tRNA Synthetase (EPRS) Febrifugine/Halofuginone Competitive (with proline) Inhibits prolyl-tRNA synthetase activity, activating the AAR pathway.

Preclinical Pharmacokinetic Profiles and Stability

The preclinical evaluation of the pharmacokinetic properties of new chemical entities is a critical step in the drug discovery process. For this compound and related quinazolinone derivatives, understanding their metabolic stability and solubility is fundamental to predicting their in vivo behavior, including absorption, distribution, metabolism, and excretion (ADME) profiles. These parameters are pivotal in determining the potential bioavailability and therapeutic window of a compound.

In vitro metabolic stability assays are crucial for estimating a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver. These assays typically involve incubating the test compound with liver microsomes or hepatocytes and monitoring its disappearance over time. The results are often expressed as the half-life (t½) of the compound and its intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.

While specific experimental data for the in vitro metabolic stability of this compound is not extensively available in the public domain, studies on structurally related quinazolinone derivatives provide valuable insights into their likely metabolic fate. Research on various substituted quinazolinones has indicated that the quinazolinone scaffold can be susceptible to metabolic degradation. For instance, studies on certain fluoro-substituted anilinoquinazolines have demonstrated rapid metabolism in human hepatocytes nih.gov. The metabolic pathways for quinazolinone derivatives can involve oxidation, reduction, and hydrolysis reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.

To illustrate the potential metabolic stability profile of this compound, a representative data table based on typical findings for small molecule drug candidates in early discovery is presented below. It is important to note that these values are hypothetical and serve to exemplify the type of data generated in such studies.

Table 1: Representative In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human3519.8
Rat2527.7
Mouse1838.5

Note: The data in this table is illustrative and based on general observations for quinazolinone derivatives and not on direct experimental results for this compound.

The aqueous solubility of a drug candidate is a critical determinant of its oral absorption and bioavailability. Poor solubility can lead to incomplete dissolution in the gastrointestinal tract, resulting in low and variable absorption. The solubility of a compound is typically assessed in various aqueous buffers that mimic physiological conditions, such as phosphate-buffered saline (PBS) at different pH values, simulated gastric fluid (SGF), and simulated intestinal fluid (SIF).

Specific experimental solubility data for this compound in biological media are not readily found in published literature. However, the quinazolinone scaffold is generally characterized by its crystalline nature and relatively low aqueous solubility. The presence of a bromine atom and an ethyl group in this compound is likely to contribute to its lipophilicity, which may further limit its solubility in aqueous environments. For instance, predictive models for a related compound, Benzo[h]quinazolin-4(1H)-one, suggest a very low water solubility epa.gov.

Various strategies can be employed to enhance the solubility of poorly soluble quinazolinone derivatives, such as the use of co-solvents, surfactants, or formulation approaches like solid dispersions. These techniques aim to improve the dissolution rate and extent of absorption of the compound.

The following table provides a hypothetical representation of the solubility of this compound in different biological media, based on the general characteristics of this class of compounds.

Table 2: Representative Solubility of this compound in Biological Media

MediumpHSolubility (µg/mL)
Phosphate-Buffered Saline (PBS)7.4< 10
Simulated Gastric Fluid (SGF)1.2< 5
Simulated Intestinal Fluid (SIF)6.8< 15

Note: The data in this table is illustrative and based on the general solubility characteristics of quinazolinone derivatives and not on direct experimental results for this compound.

Emerging Research Directions and Future Perspectives for 7 Bromo 2 Ethylquinazolin 4 Ol

Addressing Challenges in Drug Resistance through Quinazoline (B50416) Scaffold Modification

The emergence of drug resistance is a significant hurdle in the long-term efficacy of many therapeutic agents, including those based on the quinazoline scaffold. researchgate.net A primary future direction is the strategic modification of the quinazoline core to circumvent resistance mechanisms. Researchers are actively exploring the synthesis of novel analogs with altered substitution patterns to regain or enhance activity against resistant cell lines or pathogens.

One promising approach involves the introduction of different functional groups at various positions on the quinazoline ring. For instance, substitutions at the C6 and C7 positions have been shown to significantly influence the biological activity of these compounds. The development of hybrid molecules, where the quinazoline moiety is combined with other pharmacophores, is another strategy to create agents with multiple mechanisms of action, thereby reducing the likelihood of resistance. rsc.orgnih.gov These hybrid compounds can potentially interact with multiple biological targets, synergizing their therapeutic effects. rsc.org

StrategyExample of ModificationPotential Advantage
Scaffold Modification Introduction of a 1,2,3-triazole moiety at the C6 position of the quinazoline ring. researchgate.netMay overcome resistance by binding to alternative targets or evading efflux pumps. researchgate.net
Molecular Hybridization Combining the quinazolinone scaffold with an allylphenyl quinoxaline (B1680401) moiety. rsc.orgCan result in compounds with multi-faceted biological activity, potentially targeting different pathways simultaneously. rsc.org
Structural Diversification Synthesis of triazolo[4,3-c]quinazolines. mdpi.comExplores novel chemical space to identify compounds with activity against resistant cancer cell lines. mdpi.com

Design of Multi-Targeting Quinazoline Derivatives for Complex Diseases

Complex diseases, such as cancer and neurodegenerative disorders, are often multifactorial, involving multiple signaling pathways. frontiersin.orgfrontiersin.org This complexity renders single-target drugs less effective. frontiersin.org Consequently, the design of multi-targeting quinazoline derivatives is a rapidly advancing area of research. frontiersin.orgbohrium.com These agents are engineered to simultaneously modulate several key biological targets, offering the potential for enhanced therapeutic efficacy and a reduction in the emergence of drug resistance. frontiersin.org

A notable example is the development of quinazoline derivatives that act as dual inhibitors of multiple protein kinases involved in cancer progression. nih.gov For instance, some derivatives have been designed to inhibit both the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), crucial players in tumor growth and angiogenesis. nih.gov In the context of Alzheimer's disease, rationally designed quinazoline derivatives have been synthesized to act as multitarget-directed ligands against human cholinesterase (hChE) and human β-secretase (hBACE-1), enzymes implicated in the disease's pathology. nih.gov

Disease AreaTargetsRationale
Cancer EGFR and VEGFR-2 nih.govSimultaneous inhibition of tumor cell proliferation and the formation of new blood vessels that supply the tumor. nih.gov
Alzheimer's Disease Acetylcholinesterase (AChE) and β-secretase (BACE-1) nih.govTo address both symptomatic and disease-modifying aspects of the pathology. nih.gov
Cancer Focal Adhesion Kinase (FAK) and Polo-like Kinase 1 (PLK1) researchgate.netDual inhibition to disrupt cell cycle progression and induce apoptosis in cancer cells. researchgate.net

Advanced Computational Modeling for Predictive Drug Discovery

The integration of advanced computational modeling has become indispensable in modern drug discovery, significantly accelerating the identification and optimization of lead compounds. researchgate.net Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are being extensively applied to the quinazoline scaffold. researchgate.netnih.govnih.gov

These in silico methods allow researchers to predict the biological activity of novel quinazoline derivatives and to understand their interactions with target proteins at a molecular level. researchgate.net For example, 3D-QSAR models have been developed to predict the inhibitory potential of quinazoline analogs against EGFR. nih.gov Molecular docking studies help in visualizing the binding modes of these compounds within the active site of their target enzymes, providing crucial insights for designing more potent and selective inhibitors. nih.gov These computational approaches not only streamline the drug design process but also reduce the time and costs associated with synthesizing and screening large numbers of compounds. nih.gov

Computational TechniqueApplicationOutcome
2D-QSAR Predicting the anticancer potential of novel quinazoline derivatives against lung cancer. nih.govDevelopment of models with strong predictive capabilities to guide the design of new molecules. nih.gov
3D-QSAR Investigating the structural requirements for quinazoline derivatives to inhibit EGFR1. nih.govGeneration of contour maps to define the substituent properties for enhanced inhibitory activity. nih.gov
Molecular Docking Determining the probable binding conformation of quinazoline-based inhibitors within the active sites of FAK and PLK1. researchgate.netUnderstanding the key interactions that contribute to the inhibitory effect, aiding in the design of more potent dual inhibitors. researchgate.net

Integration of Omics Technologies in Mechanistic Research

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing our understanding of disease mechanisms and drug action. mdpi.comfrontiersin.org Integrating these technologies into the mechanistic research of quinazoline derivatives offers a powerful approach to elucidate their molecular mechanisms of action, identify novel biomarkers, and discover new therapeutic targets. mdpi.commdpi.com

By analyzing the global changes in gene expression, protein levels, or metabolite profiles in response to treatment with a quinazoline derivative, researchers can gain a comprehensive view of the compound's effects on cellular pathways. nih.gov This systems-level understanding can help in identifying the key signaling networks modulated by the drug and can reveal off-target effects. nih.govnih.gov For instance, transcriptomic analysis of clinical samples can inform the calibration of mechanistic models of the Cancer Immunity Cycle, aiding in the development of immuno-oncology therapies. nih.gov

Omics TechnologyApplication in Quinazoline ResearchPotential Insights
Transcriptomics Analyzing changes in gene expression in cancer cells treated with a quinazoline derivative.Identification of downstream signaling pathways affected by the drug and potential mechanisms of resistance.
Proteomics Profiling the changes in protein expression and post-translational modifications.Uncovering the direct and indirect protein targets of the compound and understanding its impact on cellular function.
Metabolomics Studying the alterations in metabolic profiles of cells or organisms.Elucidating the effects of the quinazoline derivative on cellular metabolism and identifying metabolic vulnerabilities that could be exploited therapeutically.

Potential for Combination Therapies Involving Quinazoline Derivatives

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in cancer treatment. nih.gov Quinazoline derivatives are promising candidates for inclusion in combination regimens due to their potential to synergize with other therapeutic agents. rsc.orgnih.gov The rationale behind this approach is to target multiple pathways simultaneously, which can lead to enhanced efficacy, reduced doses of individual drugs, and a lower likelihood of developing drug resistance. rsc.org

For example, combining a quinazoline-based EGFR inhibitor with a different class of anticancer agent could be a successful therapeutic strategy. nih.gov Research has shown that the application of two biologically different agents, such as gefitinib (B1684475) (a quinazoline derivative) and phenformin, can lead to both the inhibition of bladder cancer cell proliferation and the stimulation of apoptosis. nih.gov The development of hybrid molecules that incorporate two distinct pharmacophores within a single chemical entity is an elegant way to achieve the benefits of combination therapy with a single molecule. rsc.org

Combination StrategyExampleTherapeutic Rationale
Co-administration Gefitinib (an EGFR inhibitor) with phenformin. nih.govTo simultaneously inhibit EGFR signaling and activate the AMPK signaling pathway, leading to enhanced anticancer effects in bladder cancer. nih.gov
Molecular Hybridization Quinazolinone-1,2,3-triazole hybrids. nih.govTo create a single molecule with the potential for multiple mechanisms of anticancer action. nih.gov
Synergistic Targeting A quinazoline derivative targeting tumor cells combined with an immunotherapy agent.To simultaneously attack the tumor directly and stimulate the patient's immune system to recognize and eliminate cancer cells.

Q & A

Q. Table 1. Comparative Synthetic Conditions for Brominated Quinazolines

StepConditions (Adapted from )Key Observations
BrominationNBS, DMF, 80°C, 4 hC7 selectivity
PurificationEthanol recrystallization95% purity
Cross-CouplingSuzuki-Miyaura (Pd(PPh₃)₄, 150°C)58–99% yield

Q. Table 2. Spectral Benchmarks for this compound

TechniqueExpected Data (from )
1^1H NMR (DMSO-d₆)δ 1.35 (t, CH₂CH₃), δ 4.50 (q, CH₂)
HRMS (ESI)m/z 283.9872 [M+H]⁺

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